molecular formula C15H22N2O4S B8678813 1-Piperazinecarboxylic acid, 4-[5-(methoxycarbonyl)-2-thienyl]-, 1,1-dimethylethyl ester CAS No. 201811-62-3

1-Piperazinecarboxylic acid, 4-[5-(methoxycarbonyl)-2-thienyl]-, 1,1-dimethylethyl ester

Cat. No.: B8678813
CAS No.: 201811-62-3
M. Wt: 326.4 g/mol
InChI Key: SXAKOWISBMZJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinecarboxylic acid, 4-[5-(methoxycarbonyl)-2-thienyl]-, 1,1-dimethylethyl ester is a complex organic compound that features a piperazine ring substituted with a thiophene moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-(methoxycarbonyl)thiophen-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with the thiophene moiety. The methoxycarbonyl group is introduced through esterification reactions. The tert-butyl group is often added via a tert-butyl esterification reaction using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-[5-(methoxycarbonyl)-2-thienyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are typically used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(5-(methoxycarbonyl)thiophen-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar molecules.

Medicine

In medicinal chemistry, tert-butyl 4-(5-(methoxycarbonyl)thiophen-2-yl)piperazine-1-carboxylate is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-(methoxycarbonyl)thiophen-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the thiophene moiety may enhance binding affinity. The ester group can undergo hydrolysis, releasing the active form of the compound. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Uniqueness

1-Piperazinecarboxylic acid, 4-[5-(methoxycarbonyl)-2-thienyl]-, 1,1-dimethylethyl ester is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or unique material properties are desired.

Properties

CAS No.

201811-62-3

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

tert-butyl 4-(5-methoxycarbonylthiophen-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(19)17-9-7-16(8-10-17)12-6-5-11(22-12)13(18)20-4/h5-6H,7-10H2,1-4H3

InChI Key

SXAKOWISBMZJKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(S2)C(=O)OC

Origin of Product

United States

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